Cas no 2248399-10-0 (3-(1-{(tert-butoxy)carbonyl(methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid)

3-(1-{(tert-butoxy)carbonyl(methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(1-{(tert-butoxy)carbonyl(methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid
- 3-(1-{[(tert-butoxy)carbonyl](methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid
- 2248399-10-0
- EN300-1071390
-
- Inchi: 1S/C11H18N4O4/c1-6(7-12-8(9(16)17)14-13-7)15(5)10(18)19-11(2,3)4/h6H,1-5H3,(H,16,17)(H,12,13,14)
- InChI Key: DDSSMBJADYTWBY-UHFFFAOYSA-N
- SMILES: O(C(N(C)C(C)C1=NC(C(=O)O)=NN1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 270.13280507g/mol
- Monoisotopic Mass: 270.13280507g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 108Ų
3-(1-{(tert-butoxy)carbonyl(methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1071390-2.5g |
3-(1-{[(tert-butoxy)carbonyl](methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid |
2248399-10-0 | 95% | 2.5g |
$2379.0 | 2023-10-28 | |
Enamine | EN300-1071390-0.25g |
3-(1-{[(tert-butoxy)carbonyl](methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid |
2248399-10-0 | 95% | 0.25g |
$1117.0 | 2023-10-28 | |
Enamine | EN300-1071390-5.0g |
3-(1-{[(tert-butoxy)carbonyl](methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid |
2248399-10-0 | 5g |
$3520.0 | 2023-06-10 | ||
Enamine | EN300-1071390-5g |
3-(1-{[(tert-butoxy)carbonyl](methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid |
2248399-10-0 | 95% | 5g |
$3520.0 | 2023-10-28 | |
Enamine | EN300-1071390-0.1g |
3-(1-{[(tert-butoxy)carbonyl](methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid |
2248399-10-0 | 95% | 0.1g |
$1068.0 | 2023-10-28 | |
Enamine | EN300-1071390-10.0g |
3-(1-{[(tert-butoxy)carbonyl](methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid |
2248399-10-0 | 10g |
$5221.0 | 2023-06-10 | ||
Enamine | EN300-1071390-1.0g |
3-(1-{[(tert-butoxy)carbonyl](methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid |
2248399-10-0 | 1g |
$1214.0 | 2023-06-10 | ||
Enamine | EN300-1071390-10g |
3-(1-{[(tert-butoxy)carbonyl](methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid |
2248399-10-0 | 95% | 10g |
$5221.0 | 2023-10-28 | |
Enamine | EN300-1071390-0.5g |
3-(1-{[(tert-butoxy)carbonyl](methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid |
2248399-10-0 | 95% | 0.5g |
$1165.0 | 2023-10-28 | |
Enamine | EN300-1071390-0.05g |
3-(1-{[(tert-butoxy)carbonyl](methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid |
2248399-10-0 | 95% | 0.05g |
$1020.0 | 2023-10-28 |
3-(1-{(tert-butoxy)carbonyl(methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid Related Literature
-
Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
Additional information on 3-(1-{(tert-butoxy)carbonyl(methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid
3-(1-{(tert-butoxy)carbonyl(methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid (CAS No. 2248399-10-0): An Overview
3-(1-{(tert-butoxy)carbonyl(methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid (CAS No. 2248399-10-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazoles, which are known for their diverse biological activities, including antifungal, antiviral, and anti-inflammatory properties. The unique structure of this compound, featuring a tert-butoxycarbonyl (Boc) protecting group and a methylamino moiety, makes it an intriguing candidate for further research and development.
The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily block the reactivity of amino groups. This allows for the selective modification of other functional groups in the molecule, which is crucial for the synthesis of complex pharmaceutical compounds. In the case of 3-(1-{(tert-butoxy)carbonyl(methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid, the Boc group ensures that the amino functionality remains inert during synthetic transformations, allowing for precise control over the final product.
The methylamino moiety in this compound is another key feature that contributes to its biological activity. Methylamines are common functional groups in many bioactive molecules and can influence the compound's binding affinity to specific receptors or enzymes. The presence of this group in 3-(1-{(tert-butoxy)carbonyl(methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid suggests that it may have significant interactions with biological targets, making it a promising candidate for drug discovery.
Recent studies have highlighted the potential of 3-(1-{(tert-butoxy)carbonyl(methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent antifungal activity against several clinically relevant fungal strains. The researchers found that the compound effectively inhibited the growth of Candida albicans and Aspergillus fumigatus, two common pathogens responsible for fungal infections in immunocompromised patients.
In addition to its antifungal properties, 3-(1-{(tert-butoxy)carbonyl(methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid has also shown promise as an antiviral agent. A study conducted by a team of virologists demonstrated that the compound had significant inhibitory effects on the replication of influenza virus A and B strains. The researchers attributed this activity to the compound's ability to interfere with viral protein synthesis, thereby preventing the virus from replicating within host cells.
The anti-inflammatory potential of 3-(1-{(tert-butoxy)carbonyl(methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid has also been explored. In a preclinical study using animal models of inflammation, the compound was found to reduce inflammation markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 3-(1-{(tert-butoxy)carbonyl(methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid could be developed as a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
From a synthetic perspective, 3-(1-{(tert-butoxy)carbonyl(methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid can be prepared through a series of well-established organic reactions. The synthesis typically involves the coupling of a protected amino acid with a triazole derivative under mild conditions. The use of modern synthetic techniques such as microwave-assisted synthesis and catalytic methods has significantly improved the efficiency and yield of this process.
In terms of pharmacokinetics and safety profile, preliminary studies have shown that 3-(1-{(tert-butoxy)carbonyl(methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid exhibits favorable properties. It has good solubility in aqueous media and is stable under physiological conditions. Additionally, toxicity studies conducted in vitro and in animal models have indicated low toxicity levels at therapeutic concentrations.
Despite these promising findings, further research is needed to fully understand the mechanisms of action and potential side effects of 3-(1-{(tert-butoxy)carbonyl(methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid. Clinical trials will be essential to evaluate its efficacy and safety in human subjects. Ongoing studies are focusing on optimizing the formulation and delivery methods to enhance its therapeutic potential.
In conclusion, 3-(1-{(tert-butoxy)carbonyl(methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid (CAS No. 2248399-10-0) represents an exciting advancement in medicinal chemistry with potential applications in antifungal, antiviral, and anti-inflammatory therapies. Its unique structural features and promising biological activities make it a valuable candidate for further development and clinical evaluation.
2248399-10-0 (3-(1-{(tert-butoxy)carbonyl(methyl)amino}ethyl)-1H-1,2,4-triazole-5-carboxylic acid) Related Products
- 897457-52-2(N'-(3-nitrophenyl)-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide)
- 946204-33-7(2-1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo3,4-dpyridazin-6-yl-N-propylacetamide)
- 61320-80-7(2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxyacetic acid)
- 2375267-92-6(Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate)
- 1019101-07-5(N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-fluorobenzamide)
- 1396875-59-4(N-(2-oxothiolan-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide)
- 902305-88-8(2-4-(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-ylacetamide)
- 209961-11-5(4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid)
- 2387559-64-8((R)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester)
- 1330750-56-5(6-Bromo-5-Methylimidazo1,2-APyrazine)




